molecular formula C14H14N2O B6123531 (3-amino-4-methylphenyl)(4-aminophenyl)methanone

(3-amino-4-methylphenyl)(4-aminophenyl)methanone

Cat. No.: B6123531
M. Wt: 226.27 g/mol
InChI Key: RVEKWOCAMRBFOQ-UHFFFAOYSA-N
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Description

(3-amino-4-methylphenyl)(4-aminophenyl)methanone is an organic compound with the molecular formula C14H14N2O. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further connected to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4-methylphenyl)(4-aminophenyl)methanone typically involves the acylation of 3-amino-4-methylphenyl and 4-aminophenyl groups. One common method involves the use of acylation reagents such as benzoyl chloride, benzoic acid, and benzoic anhydride. The reaction is carried out under controlled conditions to ensure selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Solvents like acetonitrile (MeCN) are often used due to their ability to dissolve the reactants and products effectively .

Chemical Reactions Analysis

Types of Reactions

(3-amino-4-methylphenyl)(4-aminophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

(3-amino-4-methylphenyl)(4-aminophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-amino-4-methylphenyl)(4-aminophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-amino-4-methylphenyl)(4-aminophenyl)methanone is unique due to the presence of both amino and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3-amino-4-methylphenyl)-(4-aminophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEKWOCAMRBFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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